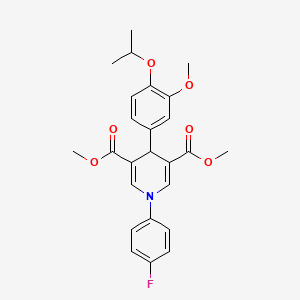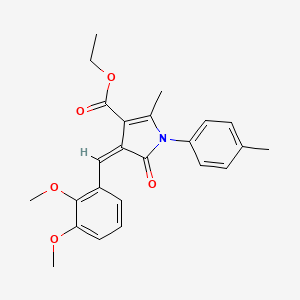![molecular formula C20H24FN3O B4749438 N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B4749438.png)
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea, also known as PF-04447943, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a member of the opioid receptor family. The NOP receptor has been implicated in a variety of physiological processes, including pain modulation, anxiety, and drug addiction.
Mecanismo De Acción
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea acts as a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is widely distributed in the central nervous system and has been implicated in a variety of physiological processes, including pain modulation, anxiety, and drug addiction. By blocking the NOP receptor, this compound reduces the activity of the nociceptin/orphanin FQ peptide system, which is involved in pain and stress responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce pain and anxiety-related behaviors in animal models. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the blockade of the NOP receptor, which reduces the activity of the nociceptin/orphanin FQ peptide system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the NOP receptor, which allows for the specific targeting of this receptor in experiments. Additionally, this compound has been extensively studied in preclinical models, which provides a strong foundation for future research. However, one limitation is that the mechanism of action of this compound is complex and not fully understood. Additionally, the effects of this compound may vary depending on the specific disease condition being studied.
Direcciones Futuras
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea. One direction is to further elucidate the mechanism of action of this compound, particularly in the context of pain and anxiety-related behaviors. Additionally, further studies are needed to determine the efficacy of this compound in clinical trials for the treatment of pain, anxiety, and addiction. Finally, there is potential for the development of novel compounds based on the structure of this compound that may have improved efficacy and selectivity.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various disease conditions. The NOP receptor has been implicated in pain modulation, anxiety, and drug addiction, making this compound a promising candidate for the treatment of these conditions. In preclinical studies, this compound has shown efficacy in reducing pain and anxiety-related behaviors in animal models. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-5-8-18(13-19(15)21)23-20(25)22-17-9-6-16(7-10-17)14-24-11-3-2-4-12-24/h5-10,13H,2-4,11-12,14H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOKMQDUOKXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-N'-butyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4749364.png)



![N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B4749386.png)
![N-cyclohexyl-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4749387.png)
![7-(difluoromethyl)-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4749406.png)
![2-[1-(2-thienylsulfonyl)-2-pyrrolidinyl]-1H-benzimidazole](/img/structure/B4749408.png)
![N-(4-bromophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4749416.png)

![4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4749444.png)
![2-(benzylthio)-3-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4749457.png)
![N-(4-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4749463.png)
![4-butyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4749467.png)